molecular formula C7H12N4O B3373439 4-Amino-N-ethyl-1-methyl-1H-pyrazole-5-carboxamide CAS No. 1006483-54-0

4-Amino-N-ethyl-1-methyl-1H-pyrazole-5-carboxamide

Cat. No.: B3373439
CAS No.: 1006483-54-0
M. Wt: 168.2 g/mol
InChI Key: PXAVNMZCVSUXIY-UHFFFAOYSA-N
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Description

4-Amino-N-ethyl-1-methyl-1H-pyrazole-5-carboxamide is a high-purity chemical compound intended for research and development applications exclusively. This pyrazole carboxamide derivative is part of a class of heterocyclic compounds that are of significant interest in medicinal chemistry and pharmaceutical research . Pyrazole carboxamides are frequently investigated as key scaffolds in the synthesis of novel bioactive molecules. Research into similar structures has shown potential for various biological activities, including serving as inhibitors for enzymes like phospholipase A2 . The structural motif of substituted pyrazoles is also commonly explored in the development of antimicrobial and anti-inflammatory agents . Researchers utilize this family of compounds in hit-to-lead optimization studies, often employing techniques such as molecular docking to understand their interactions with biological targets . This product is strictly for research use in a controlled laboratory setting. It is not intended for diagnostic, therapeutic, or personal use. All necessary safety data must be reviewed prior to handling.

Properties

IUPAC Name

4-amino-N-ethyl-2-methylpyrazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N4O/c1-3-9-7(12)6-5(8)4-10-11(6)2/h4H,3,8H2,1-2H3,(H,9,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXAVNMZCVSUXIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=C(C=NN1C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-N-ethyl-1-methyl-1H-pyrazole-5-carboxamide typically involves the reaction of appropriate hydrazine derivatives with β-diketones or their equivalents. One common method includes the cyclization of hydrazones with α-bromo ketones under visible light catalysis . Another method involves the use of palladium-catalyzed four-component coupling reactions .

Industrial Production Methods

Industrial production methods for this compound often involve scalable processes such as one-pot multicomponent reactions. These methods are designed to maximize yield and minimize the use of hazardous reagents, making the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

4-Amino-N-ethyl-1-methyl-1H-pyrazole-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

Overview

4-Amino-N-ethyl-1-methyl-1H-pyrazole-5-carboxamide is a heterocyclic compound that has garnered attention in various scientific fields due to its unique chemical structure and diverse biological activities. This article explores its applications in chemistry, biology, and medicine, supported by comprehensive data tables and case studies.

Chemistry

This compound serves as a building block in synthesizing more complex heterocyclic compounds, facilitating the development of new materials in organic chemistry.

Biology

4-Amino-N-ethyl-1-methyl-1H-pyrazole-5-carboxamide is investigated for its potential as a biochemical probe in enzyme studies. It interacts with specific molecular targets, influencing various cellular processes such as signal transduction and metabolic pathways.

Medicine

Recent studies have highlighted its therapeutic potential , particularly in:

  • Cancer Therapy: The compound has shown significant antiproliferative effects against various cancer cell lines, including lung (NCI-H520) and gastric (SNU-16) cancers.
    Cell LineIC50 Value (nM)
    NCI-H52019
    SNU-1659
    KATO III73
    These studies indicate that the compound may induce apoptosis and block cell cycle progression in cancer cells.
  • Anti-inflammatory Activity: The compound has also been evaluated for its ability to reduce inflammation markers without significant toxicity to normal cells, showcasing its potential in treating inflammatory diseases.

Anticancer Activity

In vitro studies have demonstrated that derivatives of this compound can effectively target Fibroblast Growth Factor Receptors (FGFRs), which are implicated in several cancers.

Anti-inflammatory Studies

Research indicates that certain derivatives have shown promising results in reducing inflammation markers, suggesting that they could be developed into therapeutic agents for inflammatory conditions.

Mechanism of Action

The mechanism of action of 4-Amino-N-ethyl-1-methyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. It may act by inhibiting enzymes or modulating receptor activity, thereby affecting various biochemical pathways . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazole Carboxamides

Structural Modifications and Substituent Effects

Pyrazole carboxamides exhibit diverse biological and physicochemical properties depending on substituent patterns. Below is a comparative analysis of key analogs:

Table 1: Structural and Physicochemical Comparison
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Melting Point (°C) Notable Properties Reference
4-Amino-N-ethyl-1-methyl-1H-pyrazole-5-carboxamide C₇H₁₂N₄O 168.20 4-amino, N-ethyl, 1-methyl Not reported High solubility (polar groups)
5-Chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide (3a) C₂₁H₁₅ClN₆O 403.1 5-chloro, 4-cyano, aryl substituents 133–135 Enhanced π-π interactions (aryl groups)
4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide Hydrochloride C₈H₁₅ClN₄O 218.68 3-propyl, hydrochloride salt Not reported Improved crystallinity (salt form)
4-Chloro-1-ethyl-N-(4-pyridinyl)-1H-pyrazole-5-carboxamide C₁₁H₁₂ClN₅O 265.70 4-chloro, N-pyridinyl, 1-ethyl Not reported Increased polarity (pyridine ring)
5-Amino-N-phenyl-3-(phenylamino)-1H-pyrazole-4-carboxamide (4a) C₁₆H₁₅N₅O 293.32 3-phenylamino, N-phenyl 247 High thermal stability

Thermal and Solubility Properties

  • High Melting Points (e.g., 4a at 247°C): Attributed to intermolecular hydrogen bonding from amino and carboxamide groups .
  • Chlorinated Derivatives (e.g., 3b ): Show lower solubility in aqueous media due to hydrophobic chloro and aryl groups, necessitating organic solvents for processing .

Biological Activity

4-Amino-N-ethyl-1-methyl-1H-pyrazole-5-carboxamide is a pyrazole derivative that has garnered attention in medicinal chemistry for its potential biological activities, particularly in the realms of anticancer and anti-inflammatory effects. This article reviews the available literature on the biological activity of this compound, detailing its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

4-Amino-N-ethyl-1-methyl-1H-pyrazole-5-carboxamide, with the CAS number 1006483-54-0, possesses a unique structure that contributes to its biological activity. The presence of the amino group and carboxamide functionality enhances its interaction with biological targets.

The biological activity of 4-Amino-N-ethyl-1-methyl-1H-pyrazole-5-carboxamide is primarily attributed to its ability to modulate enzyme activity and interact with receptor sites. Preliminary studies suggest that it may act as an inhibitor of certain kinases involved in cancer cell proliferation and inflammation pathways.

Biological Activity Overview

The following table summarizes key findings related to the biological activity of 4-Amino-N-ethyl-1-methyl-1H-pyrazole-5-carboxamide:

Biological Activity Effect Reference
Anticancer ActivityInhibits growth of various cancer cell lines
Anti-inflammatory EffectsModulates inflammatory pathways
CytotoxicityExhibits cytotoxic effects on HeLa cells
Antioxidant PropertiesDemonstrates antioxidant capabilities

Anticancer Studies

A study conducted by Bouabdallah et al. highlighted the anticancer properties of pyrazole derivatives, including 4-Amino-N-ethyl-1-methyl-1H-pyrazole-5-carboxamide. The compound showed significant cytotoxicity against HeLa cells with an IC50 value indicating effective inhibition of cell proliferation. Additionally, it was noted for its selective action against cancerous cells while sparing normal cells, suggesting a favorable therapeutic index.

Anti-inflammatory Research

Research has indicated that derivatives of pyrazoles can exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines. The introduction of the ethyl and methyl groups in 4-Amino-N-ethyl-1-methyl-1H-pyrazole-5-carboxamide enhances its binding affinity to inflammatory mediators, which may help in managing conditions such as arthritis and other inflammatory diseases.

Q & A

Basic Research Questions

Q. What are the key structural features of 4-Amino-N-ethyl-1-methyl-1H-pyrazole-5-carboxamide, and how do they influence its chemical reactivity?

  • Methodological Answer : The compound features a pyrazole core substituted with an ethyl carboxamide group at position 5, a methyl group at position 1, and an amino group at position 3. These substituents dictate its reactivity:

  • The amino group at position 4 participates in hydrogen bonding and nucleophilic reactions, enabling interactions with biological targets or coordination with metal ions.
  • The ethyl carboxamide at position 5 enhances solubility in polar solvents and provides a site for derivatization (e.g., hydrolysis to carboxylic acids or coupling reactions).
  • The methyl group at position 1 stabilizes the pyrazole ring against oxidation.
    Structural analogs, such as 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, demonstrate similar reactivity patterns in cyclocondensation and hydrolysis reactions .

Q. Which analytical techniques are most effective for characterizing 4-Amino-N-ethyl-1-methyl-1H-pyrazole-5-carboxamide?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^13C NMR can resolve substituent positions on the pyrazole ring. For example, the methyl group at position 1 typically appears as a singlet (~δ 3.8 ppm) in 1^1H NMR .
  • X-ray Crystallography : Used to confirm stereochemistry and intermolecular interactions, as demonstrated in studies of pyrazole-4-carboxylic acid derivatives .
  • Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, critical for verifying synthetic intermediates.

Advanced Research Questions

Q. How can computational methods like molecular docking or DFT optimize the design of derivatives targeting specific enzymes?

  • Methodological Answer :

  • Molecular Docking : Use software like AutoDock Vina to predict binding affinities to enzyme active sites. For example, pyrazole-carboxamide derivatives have been docked into cannabinoid receptors to study steric and electronic complementarity .
  • DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity. In studies of pyrazole-4-carboxylic acids, DFT revealed charge distribution at the carboxamide group, guiding functionalization strategies .
  • MD Simulations : Assess stability of ligand-receptor complexes over time, as applied to pyrazole-based kinase inhibitors .

Q. What synthetic strategies are effective for constructing fused pyrazoloazines from 4-Amino-N-ethyl-1-methyl-1H-pyrazole-5-carboxamide?

  • Methodological Answer :

  • Cyclocondensation : React the amino group with orthoesters (e.g., trimethyl orthoformate) to form pyrazolo[3,4-d]pyrimidines. For example, Liu et al. synthesized pyrazolopyrimidines via formimidate intermediates .
  • Microwave-Assisted Synthesis : Enhances reaction efficiency for heterocycle formation. A related study achieved 85% yield in 15 minutes for pyrazolo[1,5-a]pyrimidines using microwave irradiation .
  • Cross-Coupling Reactions : Palladium-catalyzed Suzuki-Miyaura reactions can introduce aryl/heteroaryl groups at the carboxamide position .

Q. How do solvent and temperature conditions affect the regioselectivity of pyrazole derivatization?

  • Methodological Answer :

  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) favor nucleophilic substitution at the carboxamide group, while non-polar solvents (toluene) promote cyclization reactions. For instance, DMF increased yields in amide coupling reactions by 30% compared to THF .
  • Temperature Control : Low temperatures (−78°C to 0°C) minimize side reactions during nitration or halogenation. A study on ethyl 5-(formylamino)pyrazole-4-carboxylate showed optimal nitration at −10°C .

Q. What experimental approaches resolve contradictions in reported biological activity data for pyrazole-carboxamide derivatives?

  • Methodological Answer :

  • Dose-Response Curves : Establish EC50_{50}/IC50_{50} values across multiple assays (e.g., antimicrobial vs. anticancer screens) to identify context-dependent effects.
  • Metabolic Stability Assays : Use liver microsomes to assess if discrepancies arise from rapid metabolism. For example, a derivative showed potent in vitro antifungal activity but poor in vivo efficacy due to hepatic clearance .
  • Target Validation : CRISPR/Cas9 knockout of suspected targets (e.g., kinases) can confirm mechanism-specific effects .

Structure-Activity Relationship (SAR) and Optimization

Q. How does substitution at the N-ethyl or C4-amino positions modulate bioactivity?

  • Methodological Answer :

  • N-Ethyl Group : Replacing ethyl with bulkier groups (e.g., isopropyl) reduces solubility but increases membrane permeability. A SAR study showed ethyl derivatives had 2x higher blood-brain barrier penetration .
  • C4-Amino Modification : Acetylation or alkylation of the amino group alters hydrogen-bonding capacity. For example, acetylated analogs lost antibacterial activity but gained anti-inflammatory effects .

Q. What strategies improve the pharmacokinetic profile of pyrazole-carboxamide derivatives?

  • Methodological Answer :

  • Prodrug Design : Convert the carboxamide to a methyl ester for enhanced oral bioavailability. Hydrolysis in vivo regenerates the active form .
  • Lipinski’s Rule Compliance : Ensure molecular weight <500 and logP <5. Derivatives with fluorophenyl substituents met these criteria while maintaining potency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.